Cas no 1603612-29-8 (5-bromo-1-chloroisoquinoline-3-carboxylic acid)

5-Bromo-1-chloroisoquinoline-3-carboxylic acid is a halogenated isoquinoline derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The carboxylic acid moiety allows further functionalization, enabling the synthesis of amides, esters, or other derivatives. This compound is particularly valuable in medicinal chemistry for scaffold diversification due to its rigid isoquinoline core, which can improve binding affinity in drug discovery. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard conditions facilitates handling and storage.
5-bromo-1-chloroisoquinoline-3-carboxylic acid structure
1603612-29-8 structure
商品名:5-bromo-1-chloroisoquinoline-3-carboxylic acid
CAS番号:1603612-29-8
MF:
メガワット:
CID:4673000

5-bromo-1-chloroisoquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-bromo-1-chloroisoquinoline-3-carboxylic acid

5-bromo-1-chloroisoquinoline-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM427950-1g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%+
1g
$*** 2023-03-30
Enamine
EN300-398282-0.05g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
0.05g
$312.0 2023-07-08
A2B Chem LLC
AY12710-1g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
1g
$1449.00 2024-04-20
Aaron
AR01FQIA-5g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
5g
$5380.00 2023-12-15
Aaron
AR01FQIA-1g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
1g
$1872.00 2025-02-11
Aaron
AR01FQIA-10g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
10g
$7965.00 2023-12-15
1PlusChem
1P01FQ9Y-2.5g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
2.5g
$3314.00 2024-06-20
1PlusChem
1P01FQ9Y-5g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
5g
$4875.00 2024-06-20
1PlusChem
1P01FQ9Y-50mg
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
50mg
$448.00 2024-06-20
1PlusChem
1P01FQ9Y-10g
5-bromo-1-chloroisoquinoline-3-carboxylic acid
1603612-29-8 95%
10g
$7199.00 2024-06-20

5-bromo-1-chloroisoquinoline-3-carboxylic acid 関連文献

5-bromo-1-chloroisoquinoline-3-carboxylic acidに関する追加情報

5-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid: A Comprehensive Overview

5-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid is a structurally complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound, identified by the CAS No. 1603612-29-8, belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule consists of an isoquinoline backbone, a bicyclic structure with one nitrogen atom, substituted with a bromine atom at position 5, a chlorine atom at position 1, and a carboxylic acid group at position 3. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of 5-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid involves a series of carefully designed organic reactions. Researchers often employ multi-step synthesis strategies, including nucleophilic substitutions, electrophilic substitutions, and oxidation-reduction reactions. Recent advancements in catalytic methods have enabled the efficient construction of the isoquinoline skeleton, making the synthesis of this compound more accessible and scalable. The introduction of halogen atoms (bromine and chlorine) at specific positions is critical for tuning the electronic properties and reactivity of the molecule, which are essential for its intended applications.

One of the most intriguing aspects of 5-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid is its biological activity. Isoquinoline derivatives have been extensively studied for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation and survival. For instance, recent studies have demonstrated that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including breast and colon cancer cells. The bromine and chlorine substituents play a significant role in enhancing the compound's bioavailability and selectivity towards specific molecular targets.

In addition to its therapeutic potential, 5-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid has shown promise in other areas such as antimicrobial activity. The carboxylic acid group at position 3 contributes to hydrogen bonding capabilities, which are crucial for interacting with bacterial or fungal cell membranes. This property makes the compound a potential candidate for developing new antibiotics or antifungal agents, especially in light of the growing resistance to conventional drugs.

The structural versatility of 5-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid also makes it an attractive scaffold for further chemical modifications. Researchers can easily introduce additional functional groups or modify existing ones to explore new biological activities or improve pharmacokinetic profiles. For example, recent studies have focused on converting the carboxylic acid group into bioisosteres such as amides or esters to enhance drug delivery properties while maintaining biological activity.

From an environmental standpoint, understanding the degradation pathways of 5-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid is crucial for assessing its environmental impact. Studies have shown that under certain conditions, such as UV light exposure or microbial action, the compound undergoes hydrolysis or oxidative cleavage. These findings are essential for developing sustainable synthetic routes and ensuring minimal environmental footprint during large-scale production.

In conclusion, 5-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid represents a valuable addition to the arsenal of bioactive compounds with diverse applications in medicine and beyond. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a promising candidate for future drug development efforts. As research continues to unravel its full potential, this compound will undoubtedly contribute significantly to advancing our understanding of isoquinoline chemistry and its role in modern pharmacology.

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